Decyl iodoacetate Decyl iodoacetate
Brand Name: Vulcanchem
CAS No.: 80935-00-8
VCID: VC18752532
InChI: InChI=1S/C12H23IO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3
SMILES:
Molecular Formula: C12H23IO2
Molecular Weight: 326.21 g/mol

Decyl iodoacetate

CAS No.: 80935-00-8

Cat. No.: VC18752532

Molecular Formula: C12H23IO2

Molecular Weight: 326.21 g/mol

* For research use only. Not for human or veterinary use.

Decyl iodoacetate - 80935-00-8

Specification

CAS No. 80935-00-8
Molecular Formula C12H23IO2
Molecular Weight 326.21 g/mol
IUPAC Name decyl 2-iodoacetate
Standard InChI InChI=1S/C12H23IO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3
Standard InChI Key AGVSPEVKOGZSKF-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC(=O)CI

Introduction

Chemical Identity and Structural Characteristics

Decyl iodoacetate is systematically named as the decyl ester of iodoacetic acid. Its molecular structure comprises a 10-carbon alkyl chain (decyl group) esterified to iodoacetic acid, resulting in a molecular weight of 326.2143 g/mol . The compound’s InChIKey, AGVSPEVKOGZSKF-UHFFFAOYSA-N, serves as a unique identifier for database referencing . The presence of both a hydrophobic decyl chain and a polar iodoacetate group confers amphiphilic properties, influencing its solubility and reactivity.

Synthesis and Chromatographic Applications

Synthetic Pathways

While explicit details of decyl iodoacetate’s synthesis are scarce in the provided sources, its preparation likely follows standard esterification protocols. A plausible method involves the reaction of iodoacetic acid with decyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. This aligns with methodologies described for homologous halogenated esters in chromatographic studies .

Komárek et al. (1982) synthesized a series of halogenated carboxylic acid esters, including decyl iodoacetate, to evaluate their separation on non-polar gas chromatography (GC) columns . Their work underscores the compound’s utility as a standard in GC retention index (RI) determinations, particularly for characterizing stationary phases like OV-101.

Gas Chromatography Retention Data

Decyl iodoacetate’s chromatographic behavior has been rigorously characterized. Using a 15-meter capillary column coated with OV-101 (a non-polar silicone phase) at 200°C, Komárek et al. reported a Kovats’ Retention Index (RI) of 1782.0 under isothermal conditions . Key experimental parameters are summarized below:

ParameterValue
Column typeCapillary
Stationary phaseOV-101
Column length15 m
Carrier gasN2\text{N}_2
Temperature200°C
Retention Index (RI)1782.0

This data highlights the compound’s strong interaction with non-polar stationary phases, attributed to its long alkyl chain. Such properties make it valuable for calibrating GC systems and studying phase-separation mechanics.

Physicochemical Properties and Stability

Thermal and Solubility Characteristics

The decyl chain imparts significant hydrophobicity, suggesting limited water solubility and a preference for organic solvents like hexane or dichloromethane. However, no explicit solubility data were located in the reviewed sources. Thermal stability is inferred from its GC application at 200°C, indicating decomposition temperatures exceeding this threshold .

Reactivity and Functional Group Interactions

Decyl iodoacetate’s primary documented use is as a GC reference material. Its predictable retention behavior aids in method development for separating complex ester mixtures . Future research could explore its utility in two-dimensional GC or mass spectrometry coupling.

Organic Synthesis

Though unexplored in the provided sources, the compound’s structure suggests potential as a hydrophobic building block in organocatalysis or polymer chemistry. For instance, the decyl group might stabilize micellar structures in aqueous reactions, akin to 3-decyl-β-proline’s role in enhancing diastereoselectivity .

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